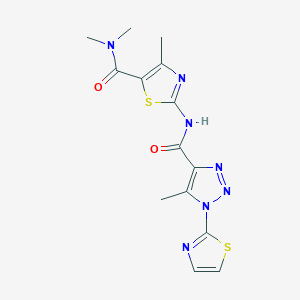

(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), an acrylamido group (-NHCOCH=CH2), a methoxyphenyl group (C6H4OCH3), and a thiophene ring (C4H3S). The compound also includes an ethyl ester group (-COOC2H5) and a furan ring (C4H3O). The presence of these functional groups suggests that this compound may have interesting chemical properties1.

Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that this compound could be synthesized through a series of reactions involving the coupling of the appropriate thiophene and furan derivatives, followed by functional group interconversions1.Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the number of different functional groups and cyclic structures present. The presence of the (E) configuration indicates that the compound has some degree of stereochemistry, which could influence its physical and chemical properties1.Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions that this compound might undergo. However, the presence of the cyano, acrylamido, and ester groups suggests that it could participate in a variety of reactions, including nucleophilic addition and substitution reactions, as well as condensation reactions1.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar cyano, acrylamido, and ester groups could influence its solubility, while the presence of the aromatic thiophene and furan rings could influence its stability and reactivity1.Scientific Research Applications

Anti-rheumatic Potential

Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have demonstrated significant anti-rheumatic effects. The in vivo collagen-adjuvant arthritis model in rats revealed notable antioxidant, analgesic, and anti-rheumatic properties (Sherif & Hosny, 2014).

Antioxidant and Anti-Inflammatory Activities

A series of compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, were synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. The compounds with phenolic substitution showed greater antioxidant and anti-inflammatory activities, comparable to the standard drug diclofenac (Madhavi & Sreeramya, 2017).

Polymerization Initiator

Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the diradical polymerization of acrylonitrile at temperatures above 80°C. The molecular weight increase with time is significant at lower initiator concentrations and lower temperatures, suggesting its potential as a polymerization initiator (Li, Willis, Padías, & Hall, 1991).

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates showed excellent antibacterial and antifungal properties. Some compounds also demonstrated profound antioxidant potential, highlighting their potential in antimicrobial and antioxidant applications (Raghavendra et al., 2016).

Cytotoxic Agents

Novel thiophene and benzothiophene derivatives have been synthesized and evaluated as anti-cancer agents. Certain compounds exhibited significant anti-proliferative activity against various tumor cell lines, compared to the reference control doxorubicin (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Antibacterial Properties

Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its polymer exhibited moderate biological activity, with potential antibacterial properties. This underscores its use in developing new antibacterial agents (Elsabee, Ali, Mokhtar, & Eweis, 2011).

Safety And Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment, and its use should be in compliance with local regulations and guidelines1.

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. This could include studying its reactivity, investigating its potential biological activity, and exploring its potential uses in various fields, such as materials science or medicinal chemistry1.

Please note that this analysis is based on the structure of the compound and general chemical principles, and may not be completely accurate. For more detailed and specific information, experimental data and studies would be needed1.

properties

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5S/c1-4-29-23(27)20-19(15-6-9-17(28-3)10-7-15)13-31-22(20)25-21(26)16(12-24)11-18-8-5-14(2)30-18/h5-11,13H,4H2,1-3H3,(H,25,26)/b16-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGQZJJEUZEGNZ-LFIBNONCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C(=CC3=CC=C(O3)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)/C(=C/C3=CC=C(O3)C)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)

(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)

![2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine](/img/structure/B2365386.png)

![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)

![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2365390.png)

![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)

![3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2365396.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)

![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)

![Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2365403.png)

![5-Chloro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2365404.png)